molecular formula C7H4BrClO2 B1527866 5-Bromo-6-chlorobenzo[d][1,3]dioxole CAS No. 233770-05-3

5-Bromo-6-chlorobenzo[d][1,3]dioxole

Cat. No.: B1527866
CAS No.: 233770-05-3
M. Wt: 235.46 g/mol
InChI Key: VNFIRXCKAFPWRQ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, 5-bromo-6-chloro-1,3-benzodioxole , reflects its substitution pattern on the benzodioxole core. The numbering begins at the oxygen atom in the dioxole ring, with bromine and chlorine occupying positions 5 and 6 on the benzene ring, respectively. Its molecular formula, C₇H₄BrClO₂ , corresponds to a molecular weight of 235.46 g/mol .

The structural features include:

  • A benzene ring fused to a 1,3-dioxole ring , forming a bicyclic system.
  • Halogen substituents at positions 5 (bromine) and 6 (chlorine), which influence electronic and steric properties.
  • A planar aromatic system stabilized by conjugation, as confirmed by X-ray crystallography studies of analogous benzodioxoles.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₇H₄BrClO₂
CAS Number 233770-05-3
Molecular Weight 235.46 g/mol
SMILES Notation Clc1c(Br)cc2c(OCO2)c1
Topological Polar Surface Area 18.5 Ų

The compound’s SMILES notation (Clc1c(Br)cc2c(OCO2)c1) and InChIKey (VNFIRXCKAFPWRQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Spectroscopic characterization via ¹H NMR and ¹³C NMR reveals distinct signals for the dioxole methylene group (δ 4.5–5.0 ppm) and aromatic protons (δ 6.0–7.5 ppm), while mass spectrometry confirms the molecular ion peak at m/z 235.

Historical Development in Heterocyclic Chemistry

The synthesis of halogenated benzodioxoles emerged in the mid-20th century alongside advances in electrophilic aromatic substitution (EAS) and catalytic halogenation. Early methods for synthesizing 5-bromo-6-chlorobenzo[d]dioxole involved sequential halogenation of benzo[d]dioxole using bromine and chlorine in the presence of Lewis acids like iron(III) chloride. However, these routes suffered from poor regioselectivity and side reactions.

A pivotal advancement occurred in the 1980s with the adoption of directed ortho-metalation strategies , enabling precise halogen placement. For example, lithiation of benzo[d]dioxole at low temperatures (-78°C) followed by quenching with bromine and chlorine electrophiles yielded the target compound with >90% regiochemical fidelity.

Modern synthetic approaches leverage cross-coupling reactions , such as Suzuki-Miyaura couplings, to introduce halogens or functional groups post-cyclization. A 2019 study demonstrated the use of 5-bromo-6-chlorobenzo[d]dioxole as a precursor for triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting its versatility in constructing complex heterocycles.

Table 2: Evolution of Synthetic Methods

Era Method Yield Selectivity
1950s EAS with FeCl₃ 40–50% Low
1980s Directed ortho-metalation 75–85% High
2020s Cross-coupling functionalization 80–95% Very High

Positional Isomerism in Halogenated Benzodioxoles

Positional isomerism in halogenated benzodioxoles arises from variations in halogen placement on the benzene ring. For 5-bromo-6-chlorobenzo[d]dioxole, key isomers include:

  • 4-Bromo-6-chlorobenzo[d]dioxole : Halogens at positions 4 and 6.
  • 5-Bromo-4-chlorobenzo[d]dioxole : Halogens at positions 4 and 5.

Electronic Effects :

  • The 5-bromo-6-chloro isomer exhibits reduced electron density at positions 4 and 7 due to the -I effects of halogens, directing electrophiles to meta positions.
  • In contrast, the 4-bromo-6-chloro isomer displays enhanced reactivity at position 5, attributed to resonance-assisted charge localization.

Steric Effects :

  • Proximal halogens (e.g., 5-bromo-6-chloro) create steric hindrance, limiting access to the ortho position. This contrasts with distal isomers (e.g., 4-bromo-7-chloro), which exhibit unhindered para sites.

Table 3: Comparative Reactivity of Halogenated Isomers

Isomer Electrophilic Reactivity Site Suzuki Coupling Efficiency
5-Bromo-6-chloro Position 4 82%
4-Bromo-6-chloro Position 5 68%
5-Bromo-4-chloro Position 6 75%

Applications in drug discovery often favor the 5-bromo-6-chloro isomer due to its balanced electronic profile and compatibility with palladium-catalyzed transformations.

Properties

IUPAC Name

5-bromo-6-chloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFIRXCKAFPWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711091
Record name 5-Bromo-6-chloro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233770-05-3
Record name 5-Bromo-6-chloro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole typically involves multi-step procedures starting from benzo[d]dioxole or its chloromethyl derivatives. The key step is the selective bromination at the 5-position of a chlorinated benzo[d]dioxole ring system under controlled conditions to achieve high yield and purity.

Detailed Preparation Method via Bromination of 5-(Chloromethyl)benzo[d]dioxole

A well-documented preparation route involves the bromination of 5-(chloromethyl)benzo[d]dioxole using N-bromosuccinimide (NBS) as the brominating agent in an inert atmosphere. This method yields 5-bromo-6-(chloromethyl)benzo[d]dioxole, which can be further processed to obtain 5-bromo-6-chlorobenzo[d]dioxole.

Reaction Conditions and Procedure:

  • Starting Material: 5-(Chloromethyl)benzo[d]dioxole (2.29 g, 13.42 mmol)
  • Solvent: Acetonitrile (27 mL)
  • Brominating Agent: N-bromosuccinimide (2.39 g, 16.11 mmol)
  • Atmosphere: Argon (inert)
  • Temperature: Room temperature (~20°C)
  • Reaction Time: 13 hours
  • Work-up: Reaction mixture poured into water, organic extraction with dichloromethane, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: Column chromatography using hexane:ethyl acetate (5:1) as eluent.

Yield: 99% of 5-bromo-6-(chloromethyl)benzo[d]dioxole obtained as a purified product.

This procedure is referenced from patent KR2016/59366 and is considered highly efficient for producing the brominated chloromethyl derivative, which is a key intermediate.

Conversion to 5-Bromo-6-chlorobenzo[d]dioxole

The compound 5-bromo-6-(chloromethyl)benzo[d]dioxole can be further transformed to 5-bromo-6-chlorobenzo[d]dioxole by appropriate substitution or elimination reactions, though specific detailed procedures for this final step are less commonly reported in open literature. The direct synthesis of 5-bromo-6-chlorobenzo[d]dioxole is often achieved by selective halogenation of benzo[d]dioxole derivatives bearing chlorine substituents.

Alternative Synthetic Routes and Applications

  • Multi-step Synthesis: The synthesis may start from benzo[d]dioxole-4,7-dicarboxylic acid or related derivatives, which upon reaction with halogenating agents and metal catalysts under solvothermal or other conditions, yield halogenated benzo[d]dioxole compounds including 5-bromo-6-chlorobenzo[d]dioxole.

  • Direct Halogenation: Selective bromination and chlorination reactions under controlled temperature and solvent conditions can achieve the desired substitution pattern, but require careful control to avoid polyhalogenation or undesired side reactions.

Summary Table of Key Preparation Data

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-(Chloromethyl)benzo[d]dioxole N-Bromosuccinimide, Acetonitrile, Ar, rt, 13 h 5-Bromo-6-(chloromethyl)benzo[d]dioxole 99 High yield, inert atmosphere
2 5-Bromo-6-(chloromethyl)benzo[d]dioxole Further substitution/elimination steps (not detailed) 5-Bromo-6-chlorobenzo[d]dioxole Not specified Requires additional optimization

Research Findings and Analysis

  • The use of N-bromosuccinimide in acetonitrile under an inert atmosphere is a reliable method to achieve high regioselectivity and yield in the bromination of chloromethyl benzo[d]dioxole derivatives.

  • The reaction proceeds smoothly at room temperature over an extended period (13 hours), indicating mild conditions that minimize side reactions.

  • The purification by column chromatography ensures high purity of the product, essential for subsequent applications in pharmaceuticals and materials science.

  • The presence of both bromine and chlorine substituents on the benzo[d]dioxole ring imparts unique reactivity, enabling further functionalization and incorporation into complex molecular architectures.

  • Despite well-established bromination methods, detailed protocols for the direct synthesis of 5-bromo-6-chlorobenzo[d]dioxole remain limited, suggesting an area for further research and optimization.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chlorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or other reduced derivatives.

  • Substitution: Formation of different halogenated or substituted derivatives.

Scientific Research Applications

5-Bromo-6-chlorobenzo[d][1,3]dioxole is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-chlorobenzo[d][1,3]dioxole exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific research context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-bromo-6-chlorobenzo[d][1,3]dioxole with structurally related halogenated and functionalized benzodioxole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
This compound Br (C5), Cl (C6) C₇H₃BrClO₂ 235.46 233770-05-3 Dual halogenation enables selective cross-coupling or substitution
5-Bromo-6-(3-bromopropyl)benzo[d][1,3]dioxole Br (C5), -(CH₂)₃Br (C6) C₁₀H₁₁Br₂O₂ 323.00 - Alkyl-bromo chain facilitates polymerization or alkylation
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole -(CH₂)BrCH₃ (C5), NO₂ (C6) C₉H₈BrNO₄ 274.07 1551078-87-5 Nitro group allows reduction to amine intermediates
5-Chloromethyl-6-nitrobenzo[1,3]dioxole -CH₂Cl (C5), NO₂ (C6) C₈H₆ClNO₄ 215.59 - Reactive chloromethyl group for nucleophilic substitution
7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid Br (C7), -COOH (C5) C₈H₅BrO₄ 245.03 - Carboxylic acid group enables salt formation or conjugation

Physicochemical Properties

  • Polarity : The introduction of electron-withdrawing groups (e.g., nitro, carboxylic acid) increases polarity, enhancing solubility in polar solvents. For example, 7-bromobenzo[d][1,3]dioxole-5-carboxylic acid () exhibits higher aqueous solubility compared to purely halogenated analogues .
  • Thermal Stability : Halogenated derivatives generally show high thermal stability, with decomposition temperatures exceeding 200°C.

Biological Activity

5-Bromo-6-chlorobenzo[d][1,3]dioxole is a halogenated derivative of the benzo[d][1,3]dioxole family, characterized by its molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol. This compound is notable for its unique fused bicyclic structure, which contributes to its diverse biological activities and applications in pharmaceutical chemistry and organic synthesis.

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and coupling reactions. Its halogenated substituents significantly influence its chemical reactivity and biological properties. The compound serves as a precursor for various derivatives that may exhibit enhanced biological activities.

Key Synthetic Routes:

  • Nucleophilic Substitution : Utilizes reagents such as sodium azide (NaN₃) to introduce functional groups.
  • Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds for creating complex derivatives.

Biological Activity

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity :
    • Compounds derived from this structure have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL in some cases .
    • The presence of halogens in similar compounds has been correlated with increased antimicrobial potency .
  • Anticancer Properties :
    • Studies indicate that derivatives featuring the benzodioxole moiety can exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 cells) .
    • The structural modifications involving halogenation enhance the cytotoxic effects against cancer cells .
  • Anti-inflammatory Effects :
    • Compounds containing the benzodioxole structure have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • A study investigating the structure-activity relationship (SAR) of benzodioxole derivatives found that specific substitutions could lead to enhanced anti-MRSA activity while maintaining low cytotoxicity towards human cells .
  • Another investigation highlighted the synthesis of new derivatives through click chemistry, which demonstrated promising results in terms of both antimicrobial and anticancer activities .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₇H₄BrClO₂Halogenated dioxoleAntimicrobial, anticancer
5-Bromo-6-nitrobenzo[d][1,3]dioxoleC₇H₄BrN₂O₂Contains a nitro groupPotentially different reactivity
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxoleC₈H₆BrClO₂Chloromethyl groupAltered electronic properties
5,6-Dibromobenzo[d][1,3]dioxoleC₇H₄Br₂O₂Two bromine substituentsHigher reactivity; potential for enhanced activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-chlorobenzo[d][1,3]dioxole, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with halogenation of benzo[d][1,3]dioxole precursors. Bromination typically employs NBS (N-bromosuccinimide) in dichloromethane under UV light, followed by chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous conditions. Key parameters to optimize include:

  • Temperature : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalyst loading : Use Lewis acids like FeCl₃ (1–5 mol%) for regioselective chlorination .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance halogenation efficiency .
    • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} (δ 6.8–7.2 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 110–120 ppm for dioxole carbons) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy:

  • NMR : Look for distinct splitting patterns due to bromine’s deshielding effect (e.g., δ 6.95 ppm for H-4) and chlorine’s electronegativity (δ 7.10 ppm for H-7). Use DEPT-135 to confirm quaternary carbons in the dioxole ring .
  • IR : Identify C-Br (550–600 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) stretching frequencies .
    • Cross-validation : Compare with X-ray crystallography data (if available) to confirm bond angles and substituent positions .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodology : Conduct nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in ethanol/water). Key considerations:

  • Nucleophiles : Test alkoxy, amino, or thiol groups. Bromine exhibits higher leaving-group propensity than chlorine due to weaker C-Br bonds .
  • Regioselectivity : Use DFT calculations to predict activation barriers for substitution at C-5 (Br) vs. C-6 (Cl) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic cross-coupling efficiencies for this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies and Hammett analyses to elucidate rate-determining steps. For Suzuki-Miyaura couplings:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands. Higher yields are often achieved with electron-rich ligands due to enhanced oxidative addition .
  • Additives : Test K₂CO₃ vs. Cs₂CO₃ to optimize base strength and solubility .
    • Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate reaction variables (solvent polarity, catalyst loading) with yield discrepancies .

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation factors. Key parameters:

  • LogP : Calculate using software like EPI Suite; values >3 indicate potential bioaccumulation .
  • Toxicity pathways : Use molecular docking to simulate interactions with aryl hydrocarbon receptors (AhR) linked to dioxin-like toxicity .
    • Validation : Cross-reference with OECD 301F biodegradation assay data .

Q. How can surface-adsorption properties of this compound be exploited for material science applications?

  • Methodology : Study adsorption on metal-organic frameworks (MOFs) or graphene oxide via:

  • Microspectroscopic imaging : Use AFM-IR to map surface binding sites .
  • Thermodynamic profiling : Measure ΔH of adsorption using isothermal titration calorimetry (ITC) .
    • Applications : Design sensors for halogenated pollutant detection by functionalizing surfaces with π-conjugated receptors .

Q. What strategies enable the design of bioisosteric analogs with reduced toxicity while retaining bioactivity?

  • Methodology : Replace bromine/chlorine with trifluoromethyl or cyano groups. Steps include:

  • Synthetic feasibility : Assess via retrosynthetic analysis using CAS SciFinder .
  • Biological assays : Compare IC₅₀ values in cytotoxicity models (e.g., HepG2 cells) .
    • Characterization : Confirm bioisosterism via comparative molecular field analysis (CoMFA) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodology : Replicate experiments under standardized conditions (solvent, temperature, reagent purity). Key steps:

  • Control experiments : Verify the absence of trace metals (e.g., Fe³⁺) that may act as Lewis acid catalysts .
  • Isotopic labeling : Use 82Br^{82} \text{Br}-labeled derivatives to track substitution pathways .
    • Resolution : Publish negative results and raw datasets to clarify confounding factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chlorobenzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chlorobenzo[d][1,3]dioxole

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